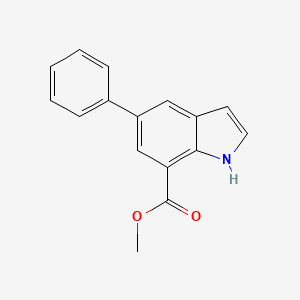

Methyl 5-phenyl-1H-indole-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-phenyl-1H-indole-7-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .

Synthesis Analysis

The synthesis of “Methyl 5-phenyl-1H-indole-7-carboxylate” involves the esterification of indole-5-carboxylic acid . The total synthesis of a similar compound, murrayanine, started with the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone affording hydrazine. Then, the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Chemical Reactions Analysis

“Methyl 5-phenyl-1H-indole-7-carboxylate” may be used as a reactant in several processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .科学的研究の応用

Anticancer Immunomodulators

Indole derivatives, including Methyl 5-phenyl-1H-indole-7-carboxylate, may serve as potential anticancer immunomodulators. They can inhibit tryptophan dioxygenase, an enzyme involved in tryptophan metabolism, which is often upregulated in cancer cells to suppress the immune response .

Neuroprotective Agents

These compounds have been studied as inhibitors of botulinum neurotoxin and ITK (interleukin-2-inducible T-cell kinase), suggesting potential applications in neuroprotection and the treatment of neurological disorders .

Antibacterial Agents

The structural framework of indoles allows for the development of novel antibacterial agents. Methyl 5-phenyl-1H-indole-7-carboxylate could be part of new treatments targeting resistant bacterial strains .

Cannabinoid Receptor Ligands

Indoles are known to act as ligands for cannabinoid receptors, with potential therapeutic applications in pain management, inflammation, and other CB2 receptor-mediated conditions .

Antiviral Agents

Research indicates that indole derivatives can inhibit hepatitis C virus NS5B polymerase, suggesting a role for Methyl 5-phenyl-1H-indole-7-carboxylate in antiviral therapies .

Histamine H1-blocking Activity

These compounds may exhibit histamine H1-blocking activity, indicating potential use in allergy treatments and other conditions where histamine response modulation is beneficial .

Plant Growth Regulation

Indole derivatives like indole-3-acetic acid play a role in plant growth and development. Analogues such as Methyl 5-phenyl-1H-indole-7-carboxylate could be explored for agricultural applications to regulate plant growth .

Synthesis of Bioactive Compounds

Indoles serve as key building blocks in the synthesis of various bioactive compounds, including those with antitumor, antimicrobial, and other pharmacological activities .

Safety And Hazards

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

特性

IUPAC Name |

methyl 5-phenyl-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFLYKFAHEEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677819 |

Source

|

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenyl-1H-indole-7-carboxylate | |

CAS RN |

860624-96-0 |

Source

|

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)